molecular formula C27H18N3Na3O10S3 B077316 Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate CAS No. 10359-95-2

Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate

Cat. No.: B077316
CAS No.: 10359-95-2
M. Wt: 709.6 g/mol
InChI Key: ZOKXMSGXPKIEIL-UHFFFAOYSA-K
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Description

Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate is a complex organic compound with the molecular formula C27H18N3Na3O10S3. It is known for its vibrant color and is commonly used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines .

Scientific Research Applications

Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s azo group can participate in electron transfer reactions, while the sulfonate groups enhance its solubility in aqueous environments. These interactions can affect cellular processes and biochemical pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-hydroxy-3-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate
  • Trisodium 4-hydroxy-5-[[4-sulphonato-5-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate

Uniqueness

Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high solubility, vibrant color, and stability under various conditions make it particularly valuable in industrial and research applications .

Properties

CAS No.

10359-95-2

Molecular Formula

C27H18N3Na3O10S3

Molecular Weight

709.6 g/mol

IUPAC Name

trisodium;4-hydroxy-5-[[4-(4-methylanilino)-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H21N3O10S3.3Na/c1-15-5-7-17(8-6-15)28-22-10-9-21(20-3-2-4-25(27(20)22)43(38,39)40)29-30-23-13-18(41(32,33)34)11-16-12-19(42(35,36)37)14-24(31)26(16)23;;;/h2-14,28,31H,1H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3

InChI Key

ZOKXMSGXPKIEIL-UHFFFAOYSA-K

SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

10359-95-2

Origin of Product

United States

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